D-Glucono-1,5-lactone-1-13C

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i6+1 |

InChI Key |

PHOQVHQSTUBQQK-CEBRVEKZSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13C](=O)O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucono-1,5-lactone-1-¹³C: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to D-Glucono-1,5-lactone-1-¹³C. This isotopically labeled compound serves as a crucial tracer in metabolic studies, offering insights into various biochemical pathways.

Chemical Properties and Structure

D-Glucono-1,5-lactone-1-¹³C is a stable isotope-labeled derivative of D-glucono-1,5-lactone, where the carbon atom at the C1 position is the ¹³C isotope.[1] It is a cyclic ester, or lactone, of D-gluconic acid.[1][2] In its pure form, it is a white to off-white, odorless, crystalline solid.[1]

One of the most critical chemical properties of D-Glucono-1,5-lactone is its hydrolysis in aqueous solutions. It readily hydrolyzes to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[3] This hydrolysis is accelerated by heat and high pH. Initially, a solution of D-Glucono-1,5-lactone has a sweet taste, which transitions to sweet-sour and eventually sour as the concentration of D-gluconic acid increases.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of D-Glucono-1,5-lactone and its ¹³C-labeled form.

| Property | Value | Reference |

| Molecular Formula | C₅¹³CH₁₀O₆ | |

| Molecular Weight | 179.13 g/mol | |

| Appearance | White to Off-White Solid | |

| Melting Point | 150-152 °C (decomposition) | |

| Solubility in Water | 59 g / 100 mL (room temperature) | |

| Solubility in Ethanol | 1 g / 100 mL | |

| Solubility | Soluble in DMSO and Water | |

| InChI Key | PHOQVHQSTUBQQK-SQOUGZDYSA-N | |

| CAS Number (unlabeled) | 90-80-2 |

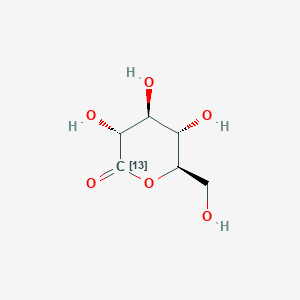

Chemical Structure

The chemical structure of D-Glucono-1,5-lactone consists of a six-membered ring containing five carbon atoms and one oxygen atom. The ¹³C label in D-Glucono-1,5-lactone-1-¹³C is located at the C1 position, which is the carbonyl carbon of the lactone ring.

Caption: Chemical structure of D-Glucono-1,5-lactone-1-¹³C.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of D-Glucono-1,5-lactone-1-¹³C.

Synthesis of D-Glucono-1,5-lactone-1-¹³C

The synthesis of D-Glucono-1,5-lactone-1-¹³C is typically achieved through the oxidation of D-glucose-1-¹³C. Both chemical and enzymatic methods can be employed.

This method utilizes the enzyme glucose oxidase to catalyze the oxidation of D-glucose-1-¹³C.

Materials:

-

D-glucose-1-¹³C

-

Glucose oxidase (GOX)

-

Catalase

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

Protocol:

-

Prepare a solution of D-glucose-1-¹³C in PBS buffer at the desired concentration (e.g., 1 mM).

-

Add glucose oxidase to the stirred glucose solution at room temperature. The reaction leads to the formation of D-glucono-1,5-lactone-1-¹³C and hydrogen peroxide.

-

To remove the hydrogen peroxide byproduct, which can inhibit the enzyme, add catalase to the reaction mixture. Catalase will decompose hydrogen peroxide into water and oxygen.

-

Monitor the reaction progress by measuring the consumption of oxygen or the formation of the lactone using analytical techniques such as HPLC.

-

Once the reaction is complete, the enzyme can be denatured and removed by methods such as heat treatment followed by centrifugation or ultrafiltration.

-

The resulting solution contains D-Glucono-1,5-lactone-1-¹³C, which can be purified by crystallization or chromatography.

Caption: Workflow for the enzymatic synthesis of D-Glucono-1,5-lactone-1-¹³C.

Analytical Methods

Accurate analysis of D-Glucono-1,5-lactone-1-¹³C is crucial for its application in metabolic studies. The following are key analytical techniques.

HPLC is used for the quantification and purity assessment of D-Glucono-1,5-lactone.

Instrumentation:

-

HPLC system with a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).

-

Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) or equivalent.

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (9:1 v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

CAD Nebulization Temperature: 50 °C.

-

CAD Carrier Gas Pressure: 427.5 kPa.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

¹³C NMR is a powerful tool for confirming the position of the isotopic label and for structural elucidation.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Acquisition Parameters (General):

-

Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.

-

Solvent: DMSO-d₆.

-

Purity: 99%.

-

For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei should be used to ensure full relaxation and accurate integration.

Expected ¹³C Chemical Shifts (in D₂O, referenced to DSS):

-

C1: ~181.23 ppm

-

C5: ~73.86 ppm

-

C6: ~65.30 ppm (Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions).

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of D-Glucono-1,5-lactone-1-¹³C.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample in a solvent compatible with ESI-MS (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

Expected Mass:

-

The exact mass of the [M+H]⁺ ion for C₅¹³CH₁₀O₆ is approximately 179.051 g/mol . The high-resolution measurement will confirm the elemental composition.

Application in Metabolic Flux Analysis

D-Glucono-1,5-lactone-1-¹³C is a valuable tracer for metabolic flux analysis (MFA), particularly for studying the pentose phosphate pathway (PPP). The ¹³C label at the C1 position allows for the tracking of carbon atoms as they are metabolized through various pathways.

Caption: General workflow for a ¹³C-based metabolic flux analysis experiment.

By feeding cells with D-glucose-1-¹³C, which is then converted to D-Glucono-1,5-lactone-1-¹³C and enters the PPP, researchers can measure the isotopic enrichment in downstream metabolites. This information, combined with computational modeling, allows for the quantification of the rates (fluxes) of reactions within the metabolic network.

Safety and Handling

D-Glucono-1,5-lactone is generally recognized as safe (GRAS) for use in food. For laboratory use, standard safety precautions should be followed. It may be irritating to the eyes and skin. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling the compound.

This technical guide provides a foundational understanding of D-Glucono-1,5-lactone-1-¹³C for its effective use in research and development. The provided protocols are intended as a starting point and may require optimization based on specific experimental goals and available instrumentation.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glucono-1,5-lactone-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Glucono-1,5-lactone-1-¹³C, a crucial isotopically labeled compound for metabolic research and drug development. This document details the primary synthetic pathways, purification protocols, and analytical methods for this molecule.

Introduction

D-Glucono-1,5-lactone, a cyclic ester of D-gluconic acid, and its isotopically labeled forms are invaluable tools in metabolic studies.[1] The incorporation of a carbon-13 (¹³C) isotope at the C1 position allows for the precise tracking of the lactone and its metabolic products through various biochemical pathways, such as the pentose phosphate pathway, using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1] This guide focuses on the synthesis of D-Glucono-1,5-lactone specifically labeled at the C1 position (D-Glucono-1,5-lactone-1-¹³C), starting from its corresponding labeled precursor, D-glucose-1-¹³C.

Synthesis of D-Glucono-1,5-lactone-1-¹³C

The synthesis of D-Glucono-1,5-lactone-1-¹³C is a two-step process that begins with the oxidation of D-glucose-1-¹³C to D-gluconic acid-1-¹³C, followed by the intramolecular cyclization (lactonization) of the acid to form the desired lactone. Two primary methods for the initial oxidation step are widely employed: chemical oxidation and enzymatic oxidation.

Chemical Synthesis Pathway

A common and effective method for the chemical oxidation of D-glucose-1-¹³C is the use of bromine water. This method selectively oxidizes the aldehyde group at the C1 position to a carboxylic acid.

Enzymatic Synthesis Pathway

An alternative, highly specific, and often higher-yielding method involves the use of the enzyme glucose oxidase. This enzyme catalyzes the oxidation of D-glucose-1-¹³C to D-gluconic acid-1-¹³C in the presence of oxygen.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis and purification of D-Glucono-1,5-lactone-1-¹³C.

Chemical Oxidation of D-Glucose-1-¹³C

This protocol is adapted from the established method for the synthesis of the 6-¹³C labeled analogue.[1]

-

Dissolution: Dissolve D-glucose-1-¹³C in distilled water to create a concentrated solution.

-

pH Adjustment: Adjust the pH of the solution to between 4 and 5 using a suitable buffer.

-

Oxidation: Slowly add bromine water to the stirred solution at a temperature of 25-30°C. The reaction is typically allowed to proceed for 12-24 hours.

-

Quenching: Neutralize any excess bromine with a solution of sodium bisulfite.

-

Purification of D-Gluconic Acid-1-¹³C: The resulting D-gluconic acid-1-¹³C can be purified from inorganic salts using ion-exchange chromatography.

Enzymatic Oxidation of D-Glucose-1-¹³C

This protocol utilizes glucose oxidase for a highly specific oxidation.[1]

-

Enzyme Immobilization (Optional but Recommended): Immobilize glucose oxidase on a solid support, such as chitosan beads, to facilitate reuse and reduce costs.

-

Reaction Setup: Prepare a buffered solution of D-glucose-1-¹³C at a physiological pH (7.0-7.5).

-

Enzymatic Reaction: Introduce the immobilized or free glucose oxidase to the glucose solution and maintain the temperature at 37°C while sparging with oxygen.

-

Enzyme Removal: If using immobilized enzyme, simply filter to remove the beads. If using free enzyme, denaturation and precipitation followed by filtration or dialysis may be necessary.

Lactonization of D-Gluconic Acid-1-¹³C

The cyclization of D-gluconic acid-1-¹³C to the δ-lactone is pH-dependent and can be achieved under anhydrous conditions.[1]

-

Solvent Exchange: After purification, concentrate the aqueous solution of D-gluconic acid-1-¹³C under reduced pressure. Redissolve the residue in an anhydrous solvent such as ethanol or acetone.

-

Heating: Heat the solution to 60-70°C for 2-4 hours to drive the lactonization process.

-

Purification: Remove any residual acid through vacuum distillation or by crystallization from a suitable solvent like ethyl acetate.

Purification of D-Glucono-1,5-lactone-1-¹³C

The primary method for purifying D-Glucono-1,5-lactone is crystallization.

Crystallization Protocol

-

Concentration: Concentrate the solution containing D-Glucono-1,5-lactone-1-¹³C under reduced pressure to create a supersaturated solution.

-

Seeding: Introduce a small seed crystal of unlabeled D-Glucono-1,5-lactone to initiate crystallization.

-

Cooling: Slowly cool the solution to promote the growth of large, well-formed crystals. The crystallization process may take up to 48 hours.

-

Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of ice-cold water or another appropriate solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals under vacuum to yield the final, purified product.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of ¹³C-labeled D-Glucono-1,5-lactone based on available literature for analogous labeled compounds.

| Synthesis Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |

| Oxidation | Chemical | Bromine Water, pH 4-5, 25-30°C, 12-24h | 85-92 | - |

| Oxidation | Enzymatic | Glucose Oxidase, O₂, pH 7.0-7.5, 37°C | >95 | - |

| Lactonization | Thermal | Anhydrous Ethanol/Acetone, 60-70°C, 2-4h | 75-85 | - |

| Overall | Chemical | - | ~64-78 | 97-99 |

| Overall | Enzymatic | - | ~71-81 | 99-99.5 |

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized D-Glucono-1,5-lactone-1-¹³C, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR is a definitive method to verify the position and enrichment of the ¹³C label. By comparing the spectrum of the labeled compound to that of an unlabeled standard, a significant enhancement of the signal corresponding to the C1 carbon will be observed, confirming the successful incorporation of the isotope.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound (179.13 g/mol for the 1-¹³C variant) and to quantify the isotopic purity by analyzing the [M+H]⁺ ion cluster.

Purity Assessment

The chemical purity of the final product can be determined by methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or by a neutralization back-titration to quantify the active lactone content.

Logical Workflow for Synthesis and Purification

The overall process for producing pure D-Glucono-1,5-lactone-1-¹³C can be visualized as a sequential workflow.

Conclusion

The synthesis and purification of D-Glucono-1,5-lactone-1-¹³C can be achieved through well-established chemical or enzymatic oxidation methods followed by lactonization and crystallization. While the enzymatic route generally offers higher yields and purity, the chemical method provides a viable alternative. Careful control of reaction conditions and rigorous purification are essential to obtain a high-quality product suitable for sensitive metabolic research and drug development applications. The analytical techniques outlined are crucial for the validation of the final product's identity, purity, and isotopic enrichment.

References

Stability and Storage of D-Glucono-1,5-lactone-1-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Glucono-1,5-lactone, with a focus on its isotopically labeled form, D-Glucono-1,5-lactone-1-13C. The stability of this compound is critical for its use in metabolic studies, drug development, and as an analytical tracer. The information presented herein is based on available scientific literature for the unlabeled compound, which is expected to be a very close surrogate for the 1-13C labeled version in terms of chemical stability.

Core Concepts: Stability Profile

The primary stability concern for D-Glucono-1,5-lactone (GDL) is its hydrolysis in aqueous solutions. GDL, a cyclic ester of D-gluconic acid, undergoes a reversible ring-opening reaction in the presence of water to form D-gluconic acid. This reaction is influenced by several factors, including pH, temperature, and concentration.

In solution, an equilibrium is established between the lactone form and the open-chain carboxylic acid form. Furthermore, the 1,5-lactone (δ-lactone) can also isomerize to the more thermodynamically stable 1,4-lactone (γ-lactone), which also exists in equilibrium with gluconic acid. The rate of hydrolysis is significantly increased by heat and higher pH conditions.

Recommended Storage Conditions

To ensure the integrity and purity of solid this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool environment, at room temperature or below.

-

Moisture: Keep in a dry place, as the compound is moisture-sensitive and will hydrolyze upon contact with water.

-

Atmosphere: Store in a well-ventilated area. For long-term storage, consider storing under an inert atmosphere, such as nitrogen, to minimize exposure to moisture and air.

-

Container: Keep the container tightly closed.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases, as they can accelerate degradation.

Quantitative Stability Data

The rate of hydrolysis of D-Glucono-1,5-lactone is dependent on pH and temperature. The following tables summarize the available kinetic data for the hydrolysis of the unlabeled compound.

Table 1: Hydrolysis Rate Constants of D-Glucono-1,5-lactone at 25°C

| pH | Rate Constant (k) | Method |

| 4.5 | Not specified | pH-static |

| 4.75 | Not specified | pH-static |

| 6.25 | Not specified | pH-static |

| 7.25 | Not specified | pH-static |

| 7.75 | Not specified | pH-static |

| 8.5 | Not specified | pH-static |

| Water | 4.59 x 10⁻⁵ s⁻¹ | pH-static |

| OH⁻ | 2.76 x 10³ M⁻¹s⁻¹ | pH-static |

Table 2: Activation Energies for the Hydrolysis of D-Glucono-1,5-lactone

| Catalysis | Activation Energy (Ea/R) |

| Water | 7360 K⁻¹ |

| Hydroxide Ion | 8880 K⁻¹ |

Experimental Protocols

To assess the stability of this compound, validated analytical methods are crucial. The following are detailed protocols for HPLC and NMR-based stability studies.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate and quantify D-Glucono-1,5-lactone from its primary degradant, D-gluconic acid.

1. Apparatus and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Pulsed Amperometric Detector (PAD).

-

Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) or equivalent.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

This compound reference standard.

-

D-Gluconic acid reference standard.

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (9:1 v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector (CAD): Nebulization temperature 50°C, carrier gas pressure 427.5 kPa.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound and D-gluconic acid reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-25 µg/mL).

-

Sample Solution: Prepare a solution of this compound in the desired study medium (e.g., water, buffer at a specific pH) at a known initial concentration.

4. Stability Study Procedure:

-

Store the sample solutions under the desired stress conditions (e.g., different temperatures, pH values).

-

At specified time points, withdraw an aliquot of the sample solution, dilute it with the mobile phase to fall within the calibration curve range, and inject it into the HPLC system.

-

Analyze the samples in triplicate.

5. Data Analysis:

-

Identify and quantify the peaks for D-Glucono-1,5-lactone and D-gluconic acid based on the retention times of the reference standards.

-

Calculate the percentage of D-Glucono-1,5-lactone remaining at each time point.

-

Determine the rate of degradation under the tested conditions.

Protocol 2: Quantitative NMR (qNMR) for Stability Monitoring

This protocol describes the use of ¹H NMR spectroscopy to monitor the hydrolysis of this compound over time.

1. Apparatus and Reagents:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

Deuterium oxide (D₂O).

-

Internal standard (e.g., maleic acid, DSS).

-

This compound.

2. Sample Preparation:

-

Accurately weigh a known amount of a suitable internal standard into an NMR tube.

-

Accurately weigh a known amount of this compound into the same NMR tube.

-

Add a precise volume of D₂O to the NMR tube to dissolve the solids.

-

The concentration of the analyte should be in the millimolar range (e.g., 10-50 mM).

3. NMR Acquisition Parameters:

-

Experiment: 1D ¹H NMR.

-

Solvent: D₂O.

-

Temperature: Set to the desired study temperature (e.g., 298 K).

-

Pulse Sequence: A quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest should be used to ensure full relaxation and accurate integration.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

4. Stability Study Procedure:

-

Acquire an initial ¹H NMR spectrum immediately after sample preparation (t=0).

-

Store the NMR tube at the desired temperature.

-

Acquire subsequent ¹H NMR spectra at various time intervals.

5. Data Analysis:

-

Process the NMR spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals corresponding to specific protons of D-Glucono-1,5-lactone and the internal standard.

-

The concentration of D-Glucono-1,5-lactone at each time point can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS where N_protons is the number of protons giving rise to the integrated signal.

-

Plot the concentration of D-Glucono-1,5-lactone versus time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for stability assessment.

Caption: Hydrolysis and isomerization pathway of D-Glucono-1,5-lactone in aqueous solution.

Caption: General experimental workflow for the stability assessment of this compound.

An In-depth Technical Guide to the Hydrolysis of D-Glucono-1,5-lactone-1-13C to Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, quantitative data, experimental protocols, and biological significance of the hydrolysis of D-Glucono-1,5-lactone, with a specific focus on the 1-13C labeled variant.

Introduction

D-Glucono-1,5-lactone is a cyclic ester of D-gluconic acid. In aqueous solutions, it spontaneously hydrolyzes to form D-gluconic acid, establishing a pH-dependent equilibrium between the closed-ring lactone and the open-chain carboxylic acid.[1][2] The study of this hydrolysis is crucial in various fields, from food chemistry to pharmaceutical sciences. The use of isotopically labeled D-Glucono-1,5-lactone, particularly at the C1 position (D-Glucono-1,5-lactone-1-13C), offers a powerful tool for mechanistic studies, kinetic analysis, and metabolic flux analysis due to the enhanced sensitivity it provides in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] This guide will delve into the core aspects of this reaction, providing the necessary technical details for its study and application.

Chemical Principles

The hydrolysis of D-Glucono-1,5-lactone is a reversible reaction that can proceed under uncatalyzed (neutral, acidic, or basic) conditions or be accelerated by the enzyme gluconolactonase.

Uncatalyzed Hydrolysis:

In aqueous solution, D-Glucono-1,5-lactone establishes an equilibrium with D-gluconic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.[1] The reaction is subject to general acid-base catalysis.[4]

-

Neutral Conditions: The hydrolysis proceeds via the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone.

-

Acidic Conditions: The reaction is catalyzed by H+ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Basic Conditions: Under alkaline conditions, the hydrolysis is accelerated by the attack of the more nucleophilic hydroxide ion on the carbonyl carbon.

The equilibrium mixture in aqueous media typically consists of D-gluconic acid and both the delta (1,5) and gamma (1,4) lactones.

Enzymatic Hydrolysis:

In biological systems, the hydrolysis of the phosphorylated form, 6-phospho-D-glucono-1,5-lactone, is catalyzed by the enzyme 6-phosphogluconolactonase. This enzyme ensures the rapid and specific conversion of the δ-lactone to 6-phosphogluconate, preventing the formation of the more stable but metabolically inert γ-lactone.

Quantitative Data

The kinetics and thermodynamics of D-Glucono-1,5-lactone hydrolysis have been investigated under various conditions. The following tables summarize key quantitative data from the literature.

| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference(s) |

| 3-5 | 25 | 1.31 x 10⁻⁴ - 2.26 x 10⁻⁴ | |

| 4.5 | 25 | ~4.59 x 10⁻⁵ (water catalysis) | |

| 6.4 | Not specified | 8.8 x 10⁻⁴ (phosphate buffer) | |

| 8.5 | 25 | ~2.76 x 10³ (hydroxide ion catalysis, M⁻¹s⁻¹) |

Table 1: Rate Constants for the Hydrolysis of D-Glucono-1,5-lactone

| Parameter | Value | Conditions | Reference(s) |

| Activation Energy (Ea) | 15 kcal/mol | pH 4, 20-25°C | |

| Activation Energy (Ea) | 14.6 kcal/mol | pH 4.0 | |

| Equilibrium Constant (KL) | 7.7 | 25°C, [HGH4]/[L] | |

| Deprotonation Constant (pKa) of Gluconic Acid | 3.30 ± 0.02 | Room temperature, I = 0.1 M NaClO₄ |

Table 2: Thermodynamic Data for the Hydrolysis of D-Glucono-1,5-lactone

Experimental Protocols

Monitoring the hydrolysis of this compound requires precise analytical techniques. Below are detailed protocols for 13C NMR spectroscopy and HPLC-MS.

13C NMR Spectroscopy

This method allows for the direct observation and quantification of the 13C-labeled carbon at the C1 position as it transitions from the lactone to the carboxylic acid.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be chosen to provide a good signal-to-noise ratio within a reasonable acquisition time (e.g., 10-50 mM).

-

Adjust the pH of the solution to the desired value using dilute solutions of DCl or NaOD in D₂O to minimize changes in the H/D ratio.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Solvent: D₂O

-

Temperature: Set and maintain a constant temperature (e.g., 25°C) using the spectrometer's temperature control unit.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse 13C experiment with proton decoupling.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: Should be at least 5 times the longest T₁ of the nuclei of interest to ensure full relaxation and accurate quantification (a preliminary T₁ measurement is recommended).

-

Number of Scans: Dependent on the sample concentration, but sufficient to obtain a good signal-to-noise ratio (e.g., 128, 256, or more).

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Identify the 13C signals corresponding to the C1 of this compound and the C1 of gluconic acid-1-13C.

-

Integrate the respective peaks. The relative concentrations of the lactone and the acid at any given time point are proportional to their integral values.

-

Plot the concentration of the reactant (lactone) versus time to determine the reaction rate.

HPLC-MS

This technique is ideal for separating and quantifying D-Glucono-1,5-lactone and gluconic acid, especially at low concentrations.

Sample Preparation:

-

Prepare aqueous solutions of this compound at known concentrations.

-

At desired time points, quench the hydrolysis reaction by, for example, rapid freezing or acidification/basification depending on the experimental conditions.

-

Prepare a calibration curve using standards of both this compound and gluconic acid-1-13C.

-

Filter the samples through a 0.22 µm filter before injection.

HPLC Conditions:

-

Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate ion-pairing agent. A Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) has been used successfully.

-

Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate or formic acid) is commonly used for HILIC. For the specified column, a mixture of acetonitrile and water (e.g., 9:1) can be effective.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Injection Volume: 5-20 µL.

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for detecting carboxylic acids.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Detection: Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (XIC) of the [M-H]⁻ ions for both this compound and gluconic acid-1-13C.

Biological Context: The Pentose Phosphate Pathway

The hydrolysis of the phosphorylated analog, 6-phospho-D-glucono-1,5-lactone, is a critical step in the oxidative phase of the pentose phosphate pathway (PPP).

The first step of the PPP is the oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, catalyzed by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The subsequent hydrolysis of 6-phospho-D-glucono-1,5-lactone to 6-phosphogluconate is catalyzed by 6-phosphogluconolactonase . This reaction is essentially irreversible and helps to drive the flux through the oxidative PPP. The pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, and for generating precursors for nucleotide biosynthesis.

Applications in Research and Drug Development

The study of D-Glucono-1,5-lactone hydrolysis, particularly with 13C-labeling, has several important applications:

-

Metabolic Flux Analysis (MFA): 13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways. By introducing 13C-labeled substrates like [1-13C]glucose, which is converted to [1-13C]gluconolactone, researchers can trace the fate of the labeled carbon through the pentose phosphate pathway and other interconnected metabolic routes. This provides valuable insights into cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders.

-

Enzyme Activity Assays: The rate of hydrolysis of D-Glucono-1,5-lactone can be used as a probe for the activity of gluconolactonase and related enzymes. The use of a 13C-labeled substrate can offer a continuous and sensitive assay method using NMR.

-

Drug Development: Understanding the stability of lactone-containing drugs is crucial for their formulation and delivery. The hydrolysis of D-Glucono-1,5-lactone serves as a model system for studying the degradation of such compounds.

This in-depth guide provides a solid foundation for researchers and professionals working with D-Glucono-1,5-lactone and its hydrolysis. The combination of chemical principles, quantitative data, and detailed experimental protocols aims to facilitate further research and application in this important area.

References

D-Glucono-1,5-lactone-1-13C: A Technical Guide to its Mechanism of Action in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of D-Glucono-1,5-lactone-1-13C as a powerful tool in metabolic studies. The stable isotope label at the C1 position allows for precise tracing of its metabolic fate, providing critical insights into cellular metabolism, particularly the Pentose Phosphate Pathway (PPP). This document outlines the core principles of its use, detailed experimental methodologies, quantitative data from key studies, and the signaling pathways it helps to elucidate.

Introduction: The Role of D-Glucono-1,5-lactone in Metabolism

D-Glucono-1,5-lactone is a naturally occurring cyclic ester of D-gluconic acid.[1] In aqueous solutions, it readily hydrolyzes to form D-gluconic acid.[2] Its metabolic significance lies in its position as a key entry point into the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[3][4][5] The 13C labeling at the C1 position of D-Glucono-1,5-lactone enables researchers to track the flow of this molecule through the PPP and other interconnected metabolic pathways.

The primary application of this compound, particularly its hyperpolarized form (δ-[1-13C]gluconolactone), is in the non-invasive, real-time monitoring of PPP flux in vivo using magnetic resonance spectroscopy (MRS). This has profound implications for studying diseases with altered metabolism, such as cancer.

Mechanism of Action and Metabolic Fate

The core mechanism of action of this compound as a metabolic tracer involves its enzymatic conversion and subsequent catabolism, which can be monitored through the detection of the 13C label in downstream metabolites.

In vivo, the metabolic cascade is as follows:

-

Cellular Uptake: D-Glucono-1,5-lactone enters cells, likely through glucose transporters.

-

Hydrolysis: Inside the cell, it is hydrolyzed to [1-13C]gluconate.

-

Phosphorylation: Gluconate is then phosphorylated by gluconokinase to form 6-phospho-[1-13C]gluconate.

-

Pentose Phosphate Pathway Entry: 6-phospho-[1-13C]gluconate is a direct substrate for the oxidative phase of the PPP.

-

Decarboxylation: The enzyme 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phospho-[1-13C]gluconate to ribulose-5-phosphate, releasing the 13C label as [13C]carbon dioxide. In aqueous environments, this rapidly equilibrates to form [13C]bicarbonate (H13CO3-).

The detection of hyperpolarized [13C]bicarbonate by 13C MRS provides a direct measure of the flux through the oxidative PPP.

Below is a Graphviz diagram illustrating the metabolic fate of this compound.

Caption: Metabolic fate of this compound.

Quantitative Data from Metabolic Studies

The use of this compound has generated valuable quantitative data on PPP flux in various biological systems, particularly in the context of cancer.

| Model System | Condition | Measured Parameter | Fold Change / Value | Reference |

| Glioblastoma Cells (U87 and GS2) | Temozolomide (TMZ) Treatment | Ratio of [1-13C]6PG to δ-[1-13C]gluconolactone | Significant reduction | |

| Orthotopic U251 Glioblastoma Xenografts in Rats | TMZ Treatment | 6PG production from hyperpolarized δ-[1-13C]gluconolactone | Significantly reduced prior to volumetric changes | |

| Isolated Perfused Mouse Livers | H2O2-induced oxidative stress (glucose and insulin perfused) | H13CO3- production from hyperpolarized δ-[1-13C]gluconolactone | ~2-fold increase | |

| TERT or GABPB1-silenced Glioblastoma Cells | - | HP 6-phosphogluconate (6PG) production | Significantly reduced |

Experimental Protocols

Preparation and Administration of Hyperpolarized δ-[1-13C]gluconolactone for In Vivo MRS

This protocol is adapted from studies performing hyperpolarized 13C MRS.

1. Synthesis and Polarization:

-

δ-[1-13C]gluconolactone is synthesized and prepared for dynamic nuclear polarization (DNP).

-

The sample is mixed with a free radical polarizing agent (e.g., trityl radical OX063) in a suitable solvent.

-

The mixture is subjected to DNP in a polarizer at low temperature (e.g., ~1.4 K) and in a strong magnetic field (e.g., 3.35 T) with microwave irradiation.

2. Dissolution and Quality Control:

-

The hyperpolarized sample is rapidly dissolved in a superheated sterile buffer solution (e.g., Tris-based buffer) to create an injectable solution.

-

The temperature, pH, and concentration of the final solution are measured to ensure they are within physiological limits.

-

The polarization level is measured using a small aliquot of the sample in an NMR spectrometer.

3. In Vivo Administration and Data Acquisition:

-

The animal model (e.g., a rat with a tumor xenograft) is anesthetized and placed in the MRI scanner.

-

The hyperpolarized δ-[1-13C]gluconolactone solution is administered intravenously via a catheter.

-

Dynamic 13C MR spectra are acquired immediately after injection to monitor the conversion of δ-[1-13C]gluconolactone to its metabolic products in real-time.

Below is a Graphviz diagram illustrating the experimental workflow for hyperpolarized 13C MRS.

Caption: Experimental workflow for hyperpolarized 13C MRS.

13C-Metabolic Flux Analysis (MFA) using this compound and Mass Spectrometry

This protocol outlines a general approach for conducting 13C-MFA in cell culture.

1. Cell Culture and Labeling:

-

Cells of interest are cultured in a defined medium.

-

For the labeling experiment, the standard glucose in the medium is replaced with this compound at a known concentration.

-

Cells are incubated with the labeled substrate for a duration sufficient to reach isotopic steady-state.

2. Metabolite Extraction:

-

The culture medium is rapidly removed, and the cells are quenched with a cold solvent (e.g., 80% methanol) to halt metabolic activity.

-

Intracellular metabolites are extracted from the cells.

3. Analytical Measurement:

-

The extracted metabolites are analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distributions of key metabolites in the PPP and connected pathways.

4. Computational Flux Analysis:

-

The measured mass isotopomer distributions are used as input for a computational model of cellular metabolism.

-

Software tools for 13C-MFA are used to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.

Signaling Pathways and Regulation

The PPP is tightly regulated by cellular signaling pathways, and this compound can be used to probe the effects of these pathways on metabolic flux.

A key example is the link between Telomerase Reverse Transcriptase (TERT) and the PPP in glioblastoma.

-

TERT and PPP Flux: Studies have shown that TERT expression is associated with elevated glucose flux through the PPP.

-

Mechanism: TERT can upregulate the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, and the glucose transporter GLUT1. This upregulation leads to increased production of NADPH, which is essential for antioxidant defense and reductive biosynthesis, thereby supporting tumor cell survival and proliferation.

-

Nrf2-TERT Loop: In glioma cells, a positive feedback loop between Nrf2 and TERT has been identified, where Nrf2 drives TERT expression, and TERT, in turn, regulates the PPP to maintain oxidative defense.

Below is a Graphviz diagram illustrating the TERT signaling pathway's regulation of the PPP.

Caption: TERT signaling and its regulation of the PPP.

Conclusion

This compound is a versatile and powerful tracer for investigating the Pentose Phosphate Pathway and its role in cellular metabolism. Its application, particularly in its hyperpolarized form, has opened new avenues for non-invasive, real-time metabolic imaging in preclinical and potentially clinical settings. This technical guide provides a comprehensive overview of its mechanism of action, experimental application, and the signaling context in which it provides valuable insights, making it an indispensable tool for researchers in metabolism and drug development.

References

- 1. Cell-intrinsic metabolic phenotypes identified in patients with glioblastoma, using mass spectrometry imaging of 13C-labelled glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRS of hyperpolarized substrates | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]

- 3. Nrf2-driven TERT regulates pentose phosphate pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

A Technical Guide to the Isotopic Enrichment and Purity of D-Glucono-1,5-lactone-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and purity analysis of D-Glucono-1,5-lactone-1-¹³C. This isotopically labeled compound is a crucial tool in metabolic research, particularly for tracing the pentose phosphate pathway (PPP), and for use as an internal standard in clinical mass spectrometry and food analysis.[1]

Quantitative Data Summary

The isotopic enrichment and chemical purity of D-Glucono-1,5-lactone-1-¹³C are critical parameters for its use in research and development. The following tables summarize typical specifications from commercial suppliers and data reported in the literature.

Table 1: Isotopic Enrichment of D-Glucono-1,5-lactone-1-¹³C

| Parameter | Specification | Analytical Method |

| ¹³C Isotopic Enrichment at C1 | ≥ 98 atom % ¹³C | ¹³C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS) |

Table 2: Chemical Purity of D-Glucono-1,5-lactone-1-¹³C

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 96% (CP) | High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or UV, Titration |

| Appearance | White to Off-White Solid | Visual Inspection |

| Solubility | Soluble in DMSO and Water | Visual Inspection |

| Melting Point | 156-161°C | Melting Point Apparatus |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of D-Glucono-1,5-lactone-1-¹³C are provided below.

Synthesis of D-Glucono-1,5-lactone-1-¹³C

The synthesis of D-Glucono-1,5-lactone-1-¹³C is typically achieved through the enzymatic oxidation of D-Glucose-1-¹³C.

2.1.1. Experimental Workflow: Enzymatic Synthesis

Caption: Enzymatic synthesis of D-Glucono-1,5-lactone-1-¹³C.

Protocol:

-

Reaction Setup: Dissolve D-Glucose-1-¹³C in an oxygen-saturated 50 mM sodium acetate buffer (pH 5.1) at 35°C.

-

Enzymatic Reaction: Add glucose oxidase to the solution. The enzyme catalyzes the oxidation of β-D-glucose-1-¹³C to D-glucono-1,5-lactone-1-¹³C and hydrogen peroxide.[2] The lactone will hydrolyze in the aqueous solution to D-gluconic acid-1-¹³C.

-

Hydrogen Peroxide Removal: Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct into water and oxygen.

-

Purification: Purify the resulting D-gluconic acid-1-¹³C using ion-exchange chromatography to remove the enzymes and any unreacted starting material.

-

Lactonization: The purified D-gluconic acid-1-¹³C will spontaneously cyclize to form D-Glucono-1,5-lactone-1-¹³C upon concentration of the solution. Lyophilization of the purified gluconic acid solution will yield the solid lactone.

Isotopic Enrichment Analysis by ¹³C NMR

¹³C NMR spectroscopy is a primary method for determining the isotopic enrichment of ¹³C-labeled compounds.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of D-Glucono-1,5-lactone-1-¹³C in a suitable deuterated solvent, such as D₂O, in an NMR tube. Add a known amount of an internal standard with a well-defined chemical shift if quantification is also desired.

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically involves using a pulse sequence with a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the carbon nuclei of interest) to ensure complete relaxation of the nuclei between pulses, allowing for accurate integration of the signals. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Analysis:

-

Identify the resonance corresponding to the C1 carbon of D-Glucono-1,5-lactone.

-

Integrate the area of the C1 signal.

-

To determine the isotopic enrichment, compare the integral of the C1 signal to the integral of a signal from a naturally abundant carbon in a known concentration of an internal standard or to the integrals of the other carbons in the molecule, assuming they are at natural abundance (approximately 1.1%).

-

A more direct method involves comparing the spectrum of the ¹³C-labeled compound to that of an unlabeled standard of the same concentration. The increase in the signal intensity of the C1 peak in the labeled compound relative to the unlabeled compound is proportional to the isotopic enrichment.

-

Purity Analysis by HPLC-CAD

HPLC coupled with a Charged Aerosol Detector (CAD) is a sensitive method for quantifying non-volatile compounds like D-Glucono-1,5-lactone without the need for a chromophore.

2.3.1. Experimental Workflow: HPLC Purity Analysis

Caption: HPLC-CAD workflow for purity analysis.

Protocol:

-

Chromatographic Conditions: [3]

-

Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (9:1, v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

CAD Nebulization Temperature: 50°C

-

CAD Carrier Gas Pressure: 427.5 kPa

-

-

Sample Preparation: Prepare a stock solution of D-Glucono-1,5-lactone-1-¹³C in the mobile phase. Create a series of dilutions to establish a calibration curve.

-

Analysis: Inject the samples onto the HPLC system.

-

Quantification: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A calibration curve can be used for absolute quantification against a reference standard.

Application in Metabolic Research: Tracing the Pentose Phosphate Pathway

D-Glucono-1,5-lactone-1-¹³C is a valuable tracer for studying the flux through the pentose phosphate pathway (PPP). After entering the cell, it is phosphorylated to 6-phospho-D-glucono-1,5-lactone-1-¹³C, an intermediate in the PPP.

Metabolic Fate of D-Glucono-1,5-lactone-1-¹³C in the Pentose Phosphate Pathway

Caption: Metabolic pathway of D-Glucono-1,5-lactone-1-¹³C in the PPP.

The ¹³C label at the C1 position is released as ¹³CO₂ during the oxidative decarboxylation of 6-phospho-D-gluconate-1-¹³C by 6-phosphogluconate dehydrogenase. The rate of ¹³CO₂ production can be measured to determine the flux through the oxidative branch of the PPP. This is a powerful technique for investigating metabolic changes in various physiological and pathological states, such as cancer and diabetes.[4]

References

A Technical Guide to D-Glucono-1,5-lactone-1-13C: Suppliers, Catalog Information, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucono-1,5-lactone-1-13C, a stable isotope-labeled compound crucial for metabolic research. This document covers commercially available sources, detailed catalog information, and its application in metabolic flux analysis, with a focus on the pentose phosphate pathway.

Supplier and Catalog Information

This compound is available from several specialized chemical suppliers. The following table summarizes the catalog information from prominent vendors to facilitate procurement for research purposes.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Storage |

| Pharmaffiliates | This compound | PA STI 044360 | C₅¹³CH₁₀O₆ | 179.13 | Not specified | 2-8°C Refrigerator |

| LGC Standards | This compound | TRC-G592501-25mg | C₅¹³CH₁₀O₆ | 179.13 | Not specified | Not specified |

| Omicron Biochemicals, Inc. | D-[1-¹³C]glucono-1,5-lactone | GLC-068 | ¹³CC₅H₁₀O₆ | 179.13 | Not specified | Not specified |

| Santa Cruz Biotechnology, Inc. | This compound | sc-221298 | C₅¹³CH₁₀O₆ | 179.13 | Not specified | 4°C |

| BOC Sciences | D-Glucono-1,5-lactone-[1-¹³C] | Not specified | C₅[¹³C]H₁₀O₆ | 179.13 | 98% atom ¹³C | Not specified |

Core Applications in Research

This compound is primarily utilized as a tracer in metabolic studies, particularly in ¹³C Metabolic Flux Analysis (¹³C-MFA). This technique allows for the quantitative tracking of carbon atoms through metabolic pathways, providing insights into cellular physiology and disease states.

The key application of this compound is in probing the Pentose Phosphate Pathway (PPP) . The PPP is a crucial metabolic route for the production of NADPH, essential for antioxidant defense and reductive biosynthesis, and for the synthesis of precursors for nucleotide biosynthesis.

Experimental Workflow and Signaling Pathway

The general workflow for a ¹³C metabolic flux analysis experiment using this compound involves several key stages.

Caption: General experimental workflow for ¹³C Metabolic Flux Analysis.

Upon entering the cell, D-Glucono-1,5-lactone is rapidly metabolized. The ¹³C label at the C1 position allows for the tracing of its fate through the initial steps of the pentose phosphate pathway.

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.

Experimental Protocols

While specific protocols may vary depending on the cell type and experimental goals, a general methodology for using this compound in metabolic flux analysis is outlined below. This protocol is synthesized from established ¹³C-MFA procedures.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.

-

Media Preparation: Prepare the appropriate cell culture medium. For the labeling experiment, replace the standard glucose or other carbon source with D-Glucono-1,5-lactone-1-¹³C at a known concentration.

-

Labeling: When cells reach the desired confluency, replace the existing medium with the ¹³C-labeled medium. The duration of labeling required to reach isotopic steady-state should be determined empirically but is typically in the range of several hours to overnight.[1]

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the extracted metabolites.

Analytical Measurement

The isotopic labeling of metabolites is typically measured using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

-

NMR Spectroscopy:

-

Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O) containing an internal standard.[2][3][4]

-

Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. The position and intensity of the ¹³C signals provide information on the labeling pattern.[2]

-

-

Mass Spectrometry:

-

Derivatization: Metabolites are often derivatized to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Data Acquisition: Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

-

Data Analysis

-

Data Processing: Process the raw NMR or MS data to determine the relative abundance of different isotopomers for each metabolite of interest.

-

Metabolic Flux Analysis: Use specialized software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model. This computational analysis estimates the intracellular metabolic fluxes.

Conclusion

This compound is an invaluable tool for researchers investigating cellular metabolism. Its specific application in tracing the pentose phosphate pathway provides critical insights into cellular redox balance and nucleotide synthesis. The information and protocols provided in this guide are intended to facilitate the successful design and execution of metabolic flux analysis experiments using this powerful isotopic tracer.

References

Safety and Handling of 13C Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 13C labeled compounds, essential tools in a wide range of scientific research, including metabolic studies, proteomics, and drug development. Unlike their radioactive counterpart, Carbon-14 (¹⁴C), Carbon-13 (¹³C) is a stable, non-radioactive isotope, a critical distinction that fundamentally shapes its safety profile and handling requirements.[1][2][3] The primary hazards associated with ¹³C labeled compounds are chemical, determined by the properties of the molecule itself rather than the isotopic label.

Core Safety Principles: Understanding the Non-Radioactive Nature

Carbon-13 is a naturally occurring stable isotope of carbon, constituting about 1.1% of all natural carbon on Earth.[3][4] Compounds labeled with ¹³C are not radioactive and do not undergo radioactive decay. This fundamental property means they do not pose a radiological hazard, and the extensive safety measures required for handling radiolabeled compounds like ¹⁴C are not necessary. The safety considerations for a ¹³C labeled compound are therefore equivalent to those of its unlabeled counterpart.

A general risk assessment for handling ¹³C labeled compounds should focus on the chemical properties of the substance. The Safety Data Sheet (SDS) for the corresponding unlabeled compound is the primary source of safety information.

Data Presentation: 13C vs. 14C Handling Comparison

The following table summarizes the key differences in the safety and handling requirements for ¹³C and ¹⁴C labeled compounds.

| Feature | 13C Labeled Compounds | 14C Labeled Compounds |

| Radioactivity | Non-radioactive, stable isotope. | Radioactive, unstable isotope. |

| Primary Hazard | Chemical toxicity of the parent compound. | Radiological hazard and chemical toxicity. |

| Shielding | Not required. | Beta shielding (e.g., Plexiglas) required. |

| Monitoring | Not required. | Regular radiation monitoring (e.g., wipe tests, Geiger counter) is mandatory. |

| Personal Protective Equipment (PPE) | Standard laboratory PPE (lab coat, gloves, safety glasses) based on chemical hazards. | Standard PPE plus additional measures for radiation protection (e.g., dosimeters). |

| Waste Disposal | Disposed of as chemical waste, following guidelines for the unlabeled compound. | Disposed of as radioactive waste, following strict regulatory protocols. |

| Storage | Stored according to the chemical stability of the compound to prevent degradation and isotopic exchange. | Stored in designated radioactive material areas with appropriate shielding and containment. |

Safe Handling and Storage Procedures

The primary goal in handling and storing ¹³C labeled compounds is to maintain their chemical and isotopic purity.

Handling:

-

Ventilation: Handle volatile or powdered compounds in a well-ventilated area or a fume hood to avoid inhalation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, as dictated by the chemical hazards of the compound.

-

Cross-Contamination: Take precautions to prevent cross-contamination with unlabeled compounds, which could dilute the isotopic enrichment.

Storage:

The optimal storage conditions for ¹³C labeled compounds depend on their physical and chemical properties. The main factors to consider are temperature, light, moisture, and oxygen.

Waste Disposal

The disposal of ¹³C labeled compounds does not require special procedures beyond those for the unlabeled chemical. The waste should be handled and disposed of in accordance with local regulations for chemical waste.

Experimental Protocols

13C labeled compounds are instrumental in a variety of experimental techniques. Below are detailed methodologies for some key applications.

13C Metabolic Flux Analysis (MFA)

This technique quantifies the rates of metabolic reactions within a cell.

Methodology:

-

Cell Culture and Isotope Labeling:

-

Culture cells to a metabolic and isotopic steady state in a defined medium.

-

Switch the cells to a medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose). The concentration should be sufficient to achieve significant labeling.

-

After a defined labeling period, rapidly quench metabolism (e.g., with liquid nitrogen) and harvest the cells.

-

-

Metabolite Extraction:

-

Extract metabolites using a cold solvent mixture, typically 80% methanol.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Sample Derivatization and GC-MS Analysis:

-

Dry the metabolite extract.

-

Derivatize the metabolites to increase their volatility for gas chromatography (GC). A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Analyze the sample using GC-Mass Spectrometry (MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

-

-

Data Analysis:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use computational software (e.g., METRAN, INCA) to estimate intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of cellular metabolism.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics based on metabolic incorporation of "heavy" amino acids.

Methodology:

-

Adaptation Phase:

-

Culture two populations of cells. One in "light" medium containing natural amino acids (e.g., ¹²C₆-arginine) and the other in "heavy" medium where the light amino acid is replaced by its stable isotope-labeled counterpart (e.g., ¹³C₆-arginine).

-

Grow the cells for at least five cell doublings to ensure full incorporation of the heavy amino acid into the proteome.

-

-

Experimental Phase:

-

Apply the experimental treatment to one of the cell populations.

-

Combine equal numbers of cells from the light and heavy populations.

-

-

Sample Preparation and Analysis:

-

Lyse the combined cell population and extract the proteins.

-

Digest the proteins into peptides (e.g., using trypsin).

-

Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Quantify the relative abundance of proteins by comparing the signal intensities of the light and heavy peptide pairs in the mass spectra.

-

13C-Urea Breath Test

This is a non-invasive diagnostic test for Helicobacter pylori infection.

Methodology:

-

Patient Preparation:

-

The patient must fast for a specified period (typically 1-2 hours) before the test.

-

Certain medications, such as antibiotics and proton pump inhibitors, must be discontinued for a period before the test.

-

-

Baseline Breath Sample Collection:

-

The patient exhales into a collection bag to obtain a baseline breath sample.

-

-

Administration of 13C-Urea:

-

The patient ingests a solution containing a small amount of ¹³C-labeled urea.

-

-

Post-Dose Breath Sample Collection:

-

After a specific time interval (usually 15-30 minutes), a second breath sample is collected in another bag.

-

-

Analysis:

-

The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using an infrared spectrophotometer or a gas isotope ratio mass spectrometer.

-

An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori, which contains the enzyme urease that breaks down the ¹³C-urea into ¹³CO₂ and ammonia.

-

Conclusion

13C labeled compounds are invaluable and safe tools for researchers in a multitude of scientific disciplines. Their non-radioactive nature simplifies handling and disposal, with the primary safety considerations being those of the parent molecule. By following standard chemical safety protocols and the specific experimental methodologies outlined in this guide, scientists can effectively and safely leverage the power of stable isotope labeling to advance their research.

References

- 1. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, implement, and interpret 13C-MFA experiments.

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions that constitute cellular metabolism. Unlike metabolomics, which provides a snapshot of metabolite concentrations, MFA quantifies the rates of these reactions, offering a dynamic view of cellular physiology.[1][2] By tracing the path of stable isotopes, such as Carbon-13 (13C), through metabolic pathways, researchers can elucidate the contributions of different pathways to cellular bioenergetics and biosynthesis.[1][3] This quantitative understanding is invaluable for identifying metabolic bottlenecks, characterizing disease states, and discovering novel drug targets.[4]

13C-MFA has become the gold standard for flux quantification due to its ability to resolve fluxes in complex networks, including parallel pathways and cycles, which is not possible with stoichiometric models alone. The core principle involves introducing a 13C-labeled substrate (a "tracer") into a biological system and measuring the resulting isotopic labeling patterns in downstream metabolites. These labeling patterns, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are then used to computationally estimate the intracellular fluxes that best explain the observed data.

The Core Principles of 13C-MFA

The fundamental concept of 13C-MFA is that the distribution of 13C isotopes in metabolic intermediates is a direct consequence of the relative activities of the metabolic pathways through which they are synthesized. Different flux distributions will result in distinct labeling patterns.

Key Concepts:

-

Isotopic Steady State: For stationary 13C-MFA, it is crucial that the system reaches an isotopic steady state, where the isotopic labeling of intracellular metabolites remains constant over time. This indicates that the labeling from the 13C tracer has fully propagated throughout the metabolic network.

-

Metabolic Steady State: This assumes that the concentrations of intracellular metabolites and the metabolic fluxes are constant over the course of the experiment.

-

Isotopomers and Mass Isotopomer Distributions (MIDs): Isotopomers are molecules that differ only in their isotopic composition. Mass spectrometry is used to measure the mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of each of its isotopomers. This MID is a key piece of experimental data used for flux calculations.

There are two main approaches to 13C-MFA:

-

Stationary 13C-MFA: This is the most common approach and assumes both metabolic and isotopic steady state. It provides a time-averaged view of the metabolic fluxes.

-

Isotopically Non-stationary 13C-MFA (INST-MFA): This method analyzes the transient changes in isotopic labeling over time before reaching isotopic steady state. INST-MFA can provide additional information about flux dynamics and is particularly useful for systems where achieving isotopic steady state is challenging.

The 13C-MFA Experimental and Computational Workflow

A successful 13C-MFA study involves a carefully planned and executed workflow that integrates experimental biology with computational analysis.

Figure 1: The general workflow of a 13C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Precise and reproducible experimental execution is paramount for generating high-quality 13C-MFA data. The following sections provide detailed methodologies for the key experimental stages.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol provides a generalized procedure for adherent mammalian cells. It should be optimized for the specific cell line and experimental objectives.

Materials:

-

Appropriate cell culture vessels (e.g., 6-well plates, 10-cm dishes)

-

Standard, unlabeled cell culture medium

-

Custom 13C-labeling medium (identical to standard medium but with the primary carbon source replaced by its 13C-labeled counterpart, e.g., [U-13C6]-glucose)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

Procedure:

-

Cell Seeding and Growth: Seed cells in the appropriate culture vessels and grow them in standard, unlabeled culture medium until they reach the desired confluence (typically 70-80% for log-phase analysis).

-

Medium Switch: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Immediately replace it with the custom 13C-labeling medium.

-

Isotopic Steady-State Incubation: Place the cells back into the incubator for a duration sufficient to approach isotopic steady state. This time varies significantly between cell lines and is influenced by their proliferation rate and the pool sizes of the metabolites of interest. It is often determined empirically through a time-course experiment.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

Materials:

-

Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C or colder)

-

Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge capable of reaching >14,000 x g and maintaining 4°C

Procedure:

-

Quenching: Quickly aspirate the 13C-labeling medium from the culture vessel. Immediately add the cold quenching solution to the cells.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Metabolite Extraction: Centrifuge the cell suspension at high speed (e.g., 14,000 x g) for 1-2 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

-

Solvent Evaporation: Evaporate the solvent from the metabolite extract, typically using a vacuum concentrator or a stream of nitrogen. The dried metabolite pellet can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of 13C-Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for 13C-MFA. It requires derivatization of the metabolites to make them volatile.

Materials:

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS instrument equipped with an appropriate column (e.g., a non-polar column like DB-5ms)

Procedure:

-

Derivatization: Reconstitute the dried metabolite pellet in a derivatization agent and incubate at an elevated temperature (e.g., 60-80°C) to complete the reaction.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the derivatized metabolites, which are then ionized and fragmented in the mass spectrometer.

-

Data Acquisition: The mass spectrometer detects the mass-to-charge ratio (m/z) of the resulting fragments. The data is collected in the form of mass spectra for each separated metabolite.

-

Data Processing: The raw data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of 13C and other isotopes.

Data Presentation: Summarizing Quantitative Flux Data

Clear and concise presentation of quantitative flux data is essential for interpretation and comparison across different experimental conditions. Flux maps are often normalized to a key uptake rate, such as glucose uptake, to facilitate comparison.

Table 1: Central Carbon Metabolism Fluxes in E. coli

| Reaction | Flux (mmol/gDW/h) - Condition A | Flux (mmol/gDW/h) - Condition B |

| Glucose uptake | 10.0 ± 0.5 | 8.0 ± 0.4 |

| Glycolysis (PFK) | 7.5 ± 0.6 | 6.2 ± 0.5 |

| Pentose Phosphate Pathway (G6PDH) | 2.5 ± 0.3 | 1.8 ± 0.2 |

| TCA Cycle (CS) | 4.0 ± 0.4 | 3.1 ± 0.3 |

| Anaplerosis (PC) | 1.0 ± 0.1 | 0.8 ± 0.1 |

| Acetate secretion | 2.0 ± 0.2 | 1.5 ± 0.1 |

Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Key Metabolic Fluxes in CHO Cells in a Bioreactor

| Flux | Growth Phase (mmol/10^9 cells/day) | Production Phase (mmol/10^9 cells/day) |

| Glucose Uptake | 120 ± 10 | 80 ± 8 |

| Lactate Production | 150 ± 12 | 20 ± 5 |

| Glutamine Uptake | 25 ± 3 | 15 ± 2 |

| TCA Cycle (Citrate Synthase) | 40 ± 4 | 55 ± 6 |

| Pyruvate to Acetyl-CoA | 35 ± 3 | 50 ± 5 |

Fluxes are normalized to the cell-specific glucose uptake rate.

Table 3: Metabolic Fluxes in Cancer Cells Under Normoxia and Hypoxia

| Pathway | Relative Flux (Normoxia) | Relative Flux (Hypoxia) |

| Glycolysis | 100 | 180 ± 15 |

| Lactate Production | 85 ± 7 | 160 ± 12 |

| TCA Cycle | 50 ± 5 | 20 ± 3 |

| Pentose Phosphate Pathway | 15 ± 2 | 25 ± 3 |

| Reductive Carboxylation | 5 ± 1 | 15 ± 2 |

Fluxes are normalized to the glycolytic flux under normoxia.

Visualizing Metabolic and Signaling Pathways

Graphviz is a powerful tool for creating clear and informative diagrams of metabolic and signaling pathways. The following DOT scripts can be used to generate such diagrams.

Glycolysis Pathway with 13C Labeling

This diagram illustrates the flow of 13C atoms from uniformly labeled glucose through the glycolytic pathway.

Figure 2: Flow of 13C label through the glycolytic pathway.

PI3K/Akt/mTOR Signaling Pathway and its Influence on Metabolism

This diagram illustrates how the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, can influence central carbon metabolism. 13C-MFA can be used to quantify the resulting changes in metabolic fluxes.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis of CHO cells in perfusion culture by metabolite balancing and 2D [13C, 1H] COSY NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 6-Phospho-D-glucono-1,5-lactone in the Pentose Phosphate Pathway: A Technical Guide

Abstract: The pentose phosphate pathway (PPP) is a critical metabolic route for the synthesis of nicotinamide adenine dinucleotide phosphate (NADPH) and nucleotide precursors. Central to the oxidative phase of this pathway is the intermediate 6-phospho-D-glucono-1,5-lactone. This technical guide provides an in-depth examination of its formation, enzymatic hydrolysis, and regulatory significance. We detail the kinetics of the enzymes involved, present protocols for experimental analysis, and explore the implications for drug development in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic juncture.

Introduction to the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt, is a fundamental component of cellular metabolism that runs parallel to glycolysis.[1] Unlike glycolysis, the primary role of the PPP is not catabolic to produce ATP, but rather anabolic.[1] Its principal functions are twofold:

-

Generation of NADPH: The oxidative phase of the PPP is a major source of NADPH, a crucial reductant for biosynthetic reactions (e.g., fatty acid and cholesterol synthesis) and for maintaining redox homeostasis by regenerating reduced glutathione to counteract oxidative stress.[2][3]

-

Production of Pentose Precursors: The pathway produces ribose-5-phosphate (R5P), an essential building block for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA).[4]

The PPP is divided into two distinct phases: an irreversible oxidative phase and a reversible non-oxidative phase. The entry point and committed step of the pathway is the oxidative phase, which begins with glucose-6-phosphate and centers on the formation and subsequent conversion of 6-phospho-D-glucono-1,5-lactone.

Formation and Fate of 6-Phospho-D-glucono-1,5-lactone

6-phospho-D-glucono-1,5-lactone is a key, albeit transient, intermediate in the PPP. Its metabolic journey involves precise enzymatic synthesis and rapid hydrolysis.